Cas no 2229117-83-1 (1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine)

1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine
- 2229117-83-1
- EN300-1973845
-
- インチ: 1S/C15H19F2NO/c16-15(17)6-4-14(18,5-7-15)13-2-1-12-10-19-8-3-11(12)9-13/h1-2,9H,3-8,10,18H2
- InChIKey: KXLOZGCRAMZBKX-UHFFFAOYSA-N
- SMILES: FC1(CCC(C2=CC=C3COCCC3=C2)(CC1)N)F
計算された属性
- 精确分子量: 267.14347055g/mol
- 同位素质量: 267.14347055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 35.2Ų
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973845-0.25g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1973845-0.5g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1973845-0.05g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1973845-2.5g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1973845-5.0g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 5g |
$6441.0 | 2023-05-31 | ||
Enamine | EN300-1973845-10g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1973845-0.1g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1973845-1.0g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 1g |
$2221.0 | 2023-05-31 | ||
Enamine | EN300-1973845-10.0g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 10g |
$9550.0 | 2023-05-31 | ||
Enamine | EN300-1973845-1g |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine |
2229117-83-1 | 1g |
$1414.0 | 2023-09-16 |
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amineに関する追加情報
Introduction to Compound with CAS No. 2229117-83-1 and Product Name: 1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine
The compound identified by the CAS number 2229117-83-1 and the product name 1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif of this compound incorporates a benzopyran core, which is a well-known scaffold in the development of bioactive molecules. Specifically, the presence of a 3,4-dihydro-1H-2-benzopyran moiety suggests a structural similarity to natural products and pharmacologically active agents that have demonstrated efficacy in various therapeutic contexts.
In recent years, there has been a growing interest in the development of molecules that incorporate fluorine atoms at strategic positions within their structure. The 4,4-difluorocyclohexan-1-amine portion of the compound’s name highlights the incorporation of two fluorine atoms into a cyclohexane ring, which is connected to an amine group. This specific arrangement of fluorine atoms is particularly noteworthy because fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. These properties are critical factors that determine how a drug candidate behaves within the biological system and how it interacts with target proteins.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex pharmaceutical agents. The benzopyran core is known for its ability to interact with biological targets in a manner that can lead to therapeutic effects. For instance, benzopyran derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The amine group in this compound provides a reactive site for further functionalization, allowing chemists to attach other pharmacophores or modify existing ones to enhance specific biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of molecules with greater accuracy than ever before. The structural features of 1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine, particularly the combination of the benzopyran scaffold and the difluorocyclohexane amine moiety, have been subjected to rigorous virtual screening processes. These studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in diseases such as cancer and neurodegenerative disorders. For example, computational models have indicated that this molecule could potentially disrupt kinase activity or interfere with protein-protein interactions that are critical for disease progression.
The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthetic route involves key transformations such as cyclization reactions and selective fluorination processes. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation. The successful preparation of this molecule underscores the importance of advanced synthetic methodologies in accessing novel pharmacological entities.
In parallel with experimental efforts, there has been significant progress in understanding how fluorinated compounds interact with biological systems at a molecular level. The presence of fluorine atoms can alter electronic distributions within a molecule, which in turn can affect how it binds to biological targets. For instance, C-F bonds are known for their strength and rigidity compared to C-H bonds, which can lead to increased metabolic stability once incorporated into drug candidates. This property is particularly valuable in drug development because it can prolong the half-life of a drug within an organism.
The benzopyran core itself has been extensively studied for its potential therapeutic applications. Natural products derived from benzopyran scaffolds have shown promise in clinical trials for conditions ranging from inflammation to viral infections. By leveraging these natural product templates and modifying them through synthetic chemistry techniques like those applied here, researchers aim to develop more effective and selective drugs. The incorporation of fluorine into these structures not only enhances stability but also allows for fine-tuning of bioactivity through subtle changes in electronic properties.
As our understanding of disease mechanisms continues to evolve at a rapid pace, so too does our ability to design molecules that can modulate these processes effectively. The compound described here exemplifies how structural complexity can be harnessed to create novel therapeutic agents with tailored properties. Its potential applications span multiple therapeutic areas due to its versatile structural framework and functional groups.
The future direction for research involving this compound will likely involve both medicinal chemistry optimization and preclinical evaluation. Medicinal chemists will focus on modifying various parts of the molecule—such as replacing hydrogen atoms with other functional groups or altering substituents on rings—to improve potency or selectivity against specific targets while maintaining overall bioavailability profiles suitable for human use.
Preclinical studies will provide crucial insights into how this compound behaves when introduced into living organisms under controlled conditions before moving on toward human clinical trials if promising results are observed during early-stage testing on cell cultures or animal models (e.g., rodents). These studies would assess toxicity profiles alongside efficacy measures against relevant disease endpoints based on initial computational predictions about possible interactions between this molecule’s structure (including both its aromatic components like benzopyrans as well as non-aromatic portions such as difluorocyclohexanamines) plus biological targets they might engage via binding interactions through hydrogen bonds hydrophobic effects etc..
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